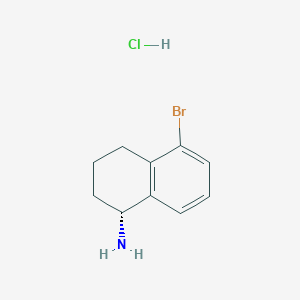

(R)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of 5-Bromo-Tetralin involves several steps, including bromination of tetralin and subsequent conversion of the bromo compound to the amine hydrochloride salt. Detailed synthetic pathways can be found in relevant literature .

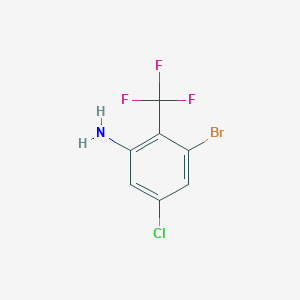

Molecular Structure Analysis

The molecular structure of 5-Bromo-Tetralin is crucial for understanding its properties and interactions. It adopts a conformational equilibrium due to rotation around the single bonds. Key structural features include the tetralin ring, the bromine substituent, and the amino group. Computational methods (such as density functional theory) and spectroscopic techniques (e.g., vibrational circular dichroism) have been employed to elucidate its 3D structure .

Aplicaciones Científicas De Investigación

Dehydrohalogenation and Synthetic Chemistry

In the field of synthetic chemistry, a study by Juneja & Dannenberg (1975) explored the dehydrohalogenation of related compounds, contributing to the understanding of reaction mechanisms in organic synthesis.

Beta3-Adrenoceptor-Mediated Effects

Research by Bardou et al. (1998) investigated the beta3-adrenoceptor-mediated effects on human colonic motility using related compounds, expanding our knowledge of gastrointestinal pharmacology.

Biocatalytic Asymmetric Synthesis

The asymmetric synthesis of chiral β-adrenergic receptor blockers using biocatalysts was explored by Taşdemir et al. (2020), demonstrating the potential for environmentally friendly and efficient pharmaceutical synthesis.

Development of Bronchodilators

In the development of new bronchodilators, Sugihara et al. (1977) synthesized related compounds to minimize cardiovascular side effects in respiratory treatments.

Antimicrobial Applications

The antimicrobial activities of compounds structurally related to (R)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride were investigated by Sherkar & Bhandarkar (2015), indicating potential for new antimicrobial agents.

Synthesis of Optically Active Anthracyclinones

Research by Suzuki et al. (1986) involved the synthesis of optically active anthracyclinones using related compounds, contributing to the field of medicinal chemistry.

Fluorescence Derivatisation in Bioassays

The use of related compounds for fluorescence derivatisation in biological assays was examined by Frade et al. (2007), enhancing detection techniques in biochemical research.

Anticancer Agent Synthesis

The synthesis of compounds for anticancer evaluation was explored by Gouhar & Raafat (2015), showing the potential of these compounds in cancer treatment research.

Propiedades

IUPAC Name |

(1R)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)12;/h1,4-5,10H,2-3,6,12H2;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJCTIOLCPDGAX-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC=C2)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C(C1)C(=CC=C2)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Acetic Acid](/img/structure/B1448977.png)

![cis-tert-Butyl 3a-(hydroxymethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B1448988.png)

![(4aR,7aS)-1-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1448992.png)

![N-[(1Z)-5,5-dimethyl-3-(morpholin-4-yl)cyclohex-2-en-1-ylidene]-5-methyl-2H-pyrazol-3-amine](/img/structure/B1448994.png)